1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride
Overview
Description
“1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride” is a chemical compound. It is related to “4-Methyl-1-piperazinecarbonyl chloride”, which has a molecular weight of 199.08 . It is also related to “1-(1-Methyl-4-piperidinyl)piperazine”, which has a molecular weight of 183.29 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Methyl-1-piperazinecarbonyl chloride” is represented by the SMILES stringCl [H].CN1CCN (CC1)C (Cl)=O
. The molecular structure of “1-(1-Methyl-4-piperidinyl)piperazine” is represented by the SMILES string CN1CCC (CC1)N2CCNCC2
. Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse. They include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-piperazinecarbonyl chloride” include a melting point of 225-228 °C (lit.) . The refractive index of “1-(1-Methyl-4-piperidinyl)piperazine” isn20/D 1.508
.
Scientific Research Applications
Pharmacological Evaluation of Piperazine Derivatives : Kumar et al. (2017) explored novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for antidepressant and antianxiety activities, using behavioral tests on mice. The compounds displayed significant effects in reducing immobility times, indicating potential antidepressant properties (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds exhibited significant antibacterial and cytotoxic activities, with compound 5e showing the best efficacy against various bacterial strains. This study highlights the potential of piperazine derivatives in developing new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer and Antibacterial Properties : Karthikeyan et al. (2015) investigated a piperazine derivative for its anticancer and antibacterial properties, focusing on its binding to bovine serum albumin. This study is significant for understanding the pharmacokinetic mechanism of such drugs (S. Karthikeyan, Shanmugavel Chinnathambi, A. Kannan, P. Rajakumar, D. Velmurugan, G. Bharanidharan, P. Aruna, S. Ganesan, 2015).
Antidiabetic Properties : Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. They discovered that certain compounds in this series significantly improved glucose tolerance in a rat model of diabetes without causing side effects or hypoglycemic effects (G. Le Bihan, F. Rondu, A. Pelé-Tounian, X. Wang, S. Lidy, E. Touboul, A. Lamouri, G. Dive, J. Huet, B. Pfeiffer, P. Renard, B. Guardiola‐Lemaître, D. Manechez, L. Pénicaud, A. Ktorza, J. Godfroid, 1999).
Synthesis of Piperazine Derivatives for Drug Development : Fathalla and Pazdera (2017) developed a series of piperazine-substituted quinolones, demonstrating the versatility of piperazine derivatives in drug synthesis and development (Walid Fathalla, P. Pazdera, 2017).
Safety And Hazards
Future Directions
The future directions of research on “1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Their potential applications in various fields, such as pharmaceuticals, could also be investigated .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O.2ClH/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13;;/h11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQZNVONIQOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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